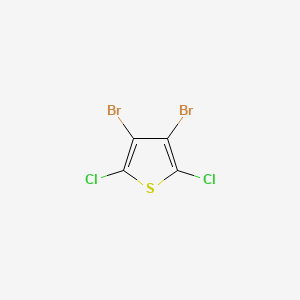

3,4-Dibromo-2,5-dichlorothiophene

Descripción general

Descripción

3,4-Dibromo-2,5-dichlorothiophene: is a halogenated thiophene derivative with the molecular formula C4Br2Cl2S and a molecular weight of 310.822 . This compound is characterized by the presence of two bromine atoms and two chlorine atoms attached to the thiophene ring, making it a highly substituted thiophene derivative .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-2,5-dichlorothiophene typically involves the halogenation of thiophene derivatives. One common method is the bromination and chlorination of thiophene using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: 3,4-Dibromo-2,5-dichlorothiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Stille coupling, to form more complex thiophene derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Coupling Reactions: Palladium catalysts, such as palladium(II) acetate, and bases like potassium carbonate are used under inert atmosphere conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be obtained.

Coupling Products: Biaryl thiophene derivatives are common products of coupling reactions.

Aplicaciones Científicas De Investigación

Synthesis of Thiophene Derivatives

One of the primary applications of 3,4-dibromo-2,5-dichlorothiophene is as a precursor in the synthesis of various thiophene derivatives through palladium-catalyzed Suzuki cross-coupling reactions. This method allows for the formation of biaryl compounds, which are essential in many organic materials.

- Synthesis Process : The compound is reacted with arylboronic acids using Pd(PPh₃)₄ as a catalyst and potassium phosphate as a base. The reaction typically yields moderate to good results, producing derivatives with extended conjugation that exhibit interesting electronic properties .

Table 1: Synthesis of 3,4-Biaryl-2,5-Dichlorothiophene Derivatives

| Derivative | Yield (%) | Hyperpolarizability (β₀) |

|---|---|---|

| 2b | 75 | 1361.75 au |

| 2g | 80 | 2807.08 au |

| 2c | 65 | 950.00 au |

Non-linear Optical Materials

The synthesized derivatives of this compound have shown potential as non-linear optical (NLO) materials. The first hyperpolarizability values indicate that certain derivatives possess significant NLO responses, making them suitable for applications in photonics and optoelectronics.

- Computational Analysis : Density Functional Theory (DFT) calculations were performed to explore the electronic properties and stability of these compounds. The findings suggest that the structural modifications significantly influence their NLO behavior .

Medicinal Chemistry

This compound and its derivatives have been investigated for their biological activities, particularly in cancer treatment and antimicrobial applications.

Case Study: Cytotoxic Effects on Cancer Cells

In studies involving human breast cancer cell lines, derivatives of this compound were found to induce apoptosis through reactive oxygen species (ROS) generation. The modifications to the thiophene ring enhanced the cytotoxic activity against cancer cells.

Table 2: Cytotoxicity Studies

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Chalcone A | MCF-7 (Breast) | 15 |

| Chalcone B | HeLa (Cervical) | 20 |

| Chalcone C | A549 (Lung) | 25 |

Agricultural Chemicals

The compound is also utilized in agricultural chemistry as a component in herbicides and fungicides. Its effective pest control properties contribute to crop protection while minimizing environmental impact.

- Pesticide Development : Research has shown that formulations containing this compound exhibit significant efficacy against various pests and pathogens.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives synthesized from this compound. These compounds have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising inhibitory effects.

Case Study: Antimicrobial Evaluation

A series of novel chalcones derived from this compound were evaluated for their antimicrobial efficacy. Some exhibited minimum inhibitory concentrations comparable to standard antibiotics, indicating their potential as new antimicrobial agents.

Table 3: Antimicrobial Activity

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Chalcone D | Staphylococcus aureus | <50 |

| Chalcone E | Escherichia coli | <100 |

| Chalcone F | Klebsiella pneumoniae | <75 |

Mecanismo De Acción

The mechanism of action of 3,4-Dibromo-2,5-dichlorothiophene is primarily based on its ability to undergo substitution and coupling reactions. The presence of bromine and chlorine atoms makes the compound highly reactive towards nucleophiles and catalysts, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparación Con Compuestos Similares

- 2,5-Dibromo-3,4-dinitrothiophene

- 2,5-Dichloro-3,4-dinitrothiophene

- 2-Bromo-5-chloro-3,4-dinitrothiophene

Comparison: 3,4-Dibromo-2,5-dichlorothiophene is unique due to the presence of both bromine and chlorine atoms on the thiophene ring, which imparts distinct reactivity and properties compared to other halogenated thiophenes. The combination of bromine and chlorine atoms allows for selective substitution and coupling reactions, making it a versatile intermediate in organic synthesis .

Actividad Biológica

3,4-Dibromo-2,5-dichlorothiophene is a compound of increasing interest in the field of medicinal chemistry and materials science due to its diverse biological activities and potential applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and specific case studies highlighting its pharmacological effects.

This compound is a thiophene derivative characterized by its unique halogenated structure. The compound has the following chemical properties:

- Molecular Formula : C6H2Br2Cl2S

- Molecular Weight : 307.746 g/mol

- LogP : 4.58 (indicating moderate lipophilicity)

- PSA (Polar Surface Area) : 28.2 Ų

These properties suggest that the compound may exhibit significant interactions with biological membranes, influencing its bioavailability and activity.

Synthesis Methods

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions, particularly the Suzuki reaction. This method allows for the efficient formation of various thiophene derivatives by coupling arylboronic acids with the dibrominated thiophene precursor .

Antispasmodic Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antispasmodic activity. For instance, compounds synthesized from this precursor were tested for their ability to relax smooth muscle contractions induced by high potassium concentrations in rat duodenum tissues. The results indicated that certain derivatives effectively reduced muscle contractions, suggesting a potential mechanism involving calcium channel blockade .

Table 1: Antispasmodic Activity of Thiophene Derivatives

| Compound | EC50 (µM) | Effectiveness (%) |

|---|---|---|

| Control | 0.1 | - |

| High-K + 10d | 1.26 | Complete Relaxation |

| High-K + 5c | 1.39 | Significant Relaxation |

| High-K + 10b | 2.13 | Moderate Relaxation |

| High-K + 10e | 2.89 | Partial Relaxation |

Nonlinear Optical Properties

In addition to its biological activity, this compound and its derivatives have been studied for their nonlinear optical (NLO) properties. The presence of electron-withdrawing halogen substituents enhances the electron push-pull mechanism within the thiophene ring system, leading to increased hyperpolarizability values. This characteristic is crucial for applications in photonics and optoelectronics .

Case Studies

- Antispasmodic Mechanism Investigation : A study explored the spasmolytic effects of various thiophene derivatives synthesized from this compound. It was found that these compounds inhibited calcium influx in smooth muscle cells, providing insight into their mechanism of action as potential treatments for gastrointestinal disorders .

- NLO Applications : Research on the nonlinear optical properties of thiophene derivatives highlighted their potential use in advanced materials for optical devices. The synthesized compounds demonstrated significant NLO responses with hyperpolarizability values indicating their suitability for applications in laser technology and telecommunications .

Propiedades

IUPAC Name |

3,4-dibromo-2,5-dichlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Br2Cl2S/c5-1-2(6)4(8)9-3(1)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDQDBHWDGWKHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=C1Br)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Br2Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426731 | |

| Record name | 3,4-DIBROMO-2,5-DICHLOROTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40477-45-0 | |

| Record name | 3,4-DIBROMO-2,5-DICHLOROTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3,4-dibromo-2,5-dichlorothiophene in organic synthesis?

A1: this compound serves as a valuable building block in organic synthesis, particularly for constructing 3,4-biaryl-2,5-dichlorothiophene derivatives. [] These derivatives are significant due to their potential applications as non-linear optical (NLO) materials. The bromine atoms on the thiophene ring act as leaving groups, allowing for palladium-catalyzed Suzuki cross-coupling reactions with various arylboronic acids. This reactivity makes it possible to introduce diverse aryl substituents at the 3 and 4 positions of the thiophene ring, facilitating the synthesis of a library of compounds with tailored properties. []

Q2: How does the structure of 3,4-biaryl-2,5-dichlorothiophene derivatives relate to their potential as NLO materials?

A2: The research highlights the importance of extended conjugation in the 3,4-biaryl-2,5-dichlorothiophene derivatives for their NLO properties. [] The presence of the aryl groups at the 3 and 4 positions of the thiophene ring extends the π-electron system, enhancing the molecule's polarizability. This enhanced polarizability leads to larger first hyperpolarizability (βo) values, which are indicative of a material's efficiency in generating second harmonic generation (SHG). The study specifically identifies derivatives 2b and 2g as possessing significant βo values, suggesting their potential as NLO materials. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.